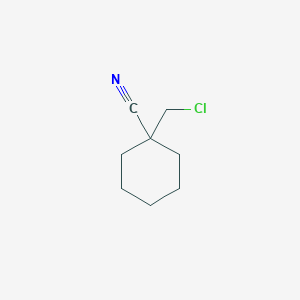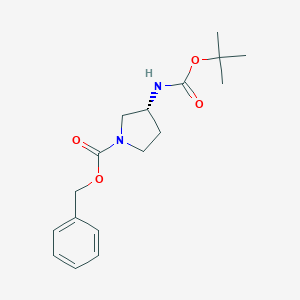![molecular formula C10H16O3 B047430 4-ヒドロキシビシクロ[2.2.2]オクタン-1-カルボン酸メチル CAS No. 23062-53-5](/img/structure/B47430.png)
4-ヒドロキシビシクロ[2.2.2]オクタン-1-カルボン酸メチル
概要
説明
Methyl 4-hydroxybicyclo[2.2.2]octane-1-carboxylate: is a chemical compound with the molecular formula C10H16O3 and a molecular weight of 184.23 g/mol . It is also known as 4-hydroxy-bicyclo[2.2.2]octane-1-carboxylic acid methyl ester . This compound is characterized by its bicyclic structure, which consists of a bicyclo[2.2.2]octane ring system with a hydroxyl group at the 4-position and a carboxylate ester group at the 1-position .
科学的研究の応用
Chemistry: Methyl 4-hydroxybicyclo[2.2.2]octane-1-carboxylate is used as a reactant in the synthesis of various organic compounds, including 4-substituted bicyclo[2.2.2]oct-1-yl fluorides .
Biology and Medicine: In biological research, this compound is used as a building block for the synthesis of bioactive molecules and pharmaceuticals. It serves as a precursor for the development of drugs targeting specific biological pathways .
Industry: In the industrial sector, methyl 4-hydroxybicyclo[2.2.2]octane-1-carboxylate is used in the production of specialty chemicals and materials. Its unique bicyclic structure imparts desirable properties to the final products, such as increased stability and reactivity .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of methyl 4-hydroxybicyclo[2.2.2]octane-1-carboxylate typically involves the esterification of 4-hydroxybicyclo[2.2.2]octane-1-carboxylic acid with methanol in the presence of an acid catalyst . The reaction is carried out under reflux conditions to ensure complete conversion of the carboxylic acid to the ester .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and catalysts, and the reaction is conducted in large reactors with efficient mixing and temperature control to optimize yield and purity .
化学反応の分析
Types of Reactions: Methyl 4-hydroxybicyclo[2.2.2]octane-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or alkyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products:
Oxidation: Formation of 4-oxobicyclo[2.2.2]octane-1-carboxylate.
Reduction: Formation of 4-hydroxybicyclo[2.2.2]octane-1-methanol.
Substitution: Formation of 4-chlorobicyclo[2.2.2]octane-1-carboxylate.
作用機序
The mechanism of action of methyl 4-hydroxybicyclo[2.2.2]octane-1-carboxylate involves its interaction with specific molecular targets and pathways. The hydroxyl group at the 4-position and the ester group at the 1-position allow the compound to participate in various biochemical reactions, including hydrogen bonding and ester hydrolysis . These interactions enable the compound to modulate the activity of enzymes and receptors, thereby exerting its effects .
類似化合物との比較
- Methyl 4-methoxybicyclo[2.2.2]octane-1-carboxylate
- 4-hydroxybicyclo[2.2.2]octane-1-carboxylic acid
- 4-methoxybicyclo[2.2.2]octane-1-carboxylic acid
Comparison: Methyl 4-hydroxybicyclo[2.2.2]octane-1-carboxylate is unique due to the presence of both a hydroxyl group and an ester group on the bicyclic ring system . This combination of functional groups allows for a wider range of chemical reactions and applications compared to similar compounds that may lack one of these groups .
特性
IUPAC Name |
methyl 4-hydroxybicyclo[2.2.2]octane-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16O3/c1-13-8(11)9-2-5-10(12,6-3-9)7-4-9/h12H,2-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUBWUSMZFMBOIQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C12CCC(CC1)(CC2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10502565 | |
| Record name | Methyl 4-hydroxybicyclo[2.2.2]octane-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10502565 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
23062-53-5 | |
| Record name | Methyl 4-hydroxybicyclo[2.2.2]octane-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10502565 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | methyl 4-hydroxybicyclo[2.2.2]octane-1-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[[[(6S)-2,6-diamino-3-[[(2S)-2-[(2-aminoacetyl)amino]-3-(3-hydroxyphenyl)propanoyl]-methylamino]-8-methylsulfanyl-5-oxooctanoyl]-[(E)-[5-(2,4-dioxo-1,3-diazinan-1-yl)-4-hydroxyoxolan-2-ylidene]methyl]carbamoyl]amino]-3-(3-hydroxyphenyl)propanoic acid](/img/structure/B47357.png)











